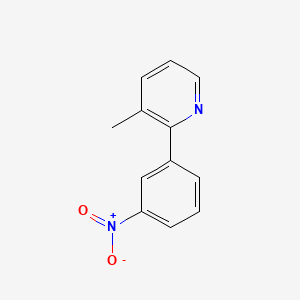

3-Methyl-2-(3-nitrophenyl)pyridine

Beschreibung

3-Methyl-2-(3-nitrophenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 2-position of the pyridine ring. The nitro group at the meta position of the phenyl ring distinguishes it from other derivatives with substituents at para or ortho positions, which may influence electronic, steric, and reactivity profiles .

Eigenschaften

Molekularformel |

C12H10N2O2 |

|---|---|

Molekulargewicht |

214.22 g/mol |

IUPAC-Name |

3-methyl-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-3-7-13-12(9)10-5-2-6-11(8-10)14(15)16/h2-8H,1H3 |

InChI-Schlüssel |

FNAJTNOBBVXHTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Compound 25: 3-Methyl-2-(4-methylphenyl)pyridine

- Structure : 3-methylpyridine with a para-methylphenyl group at position 2.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 2-bromo-β-picoline, yielding 48% using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

- Application : Serves as a prochiral precursor for synthesizing atropisomeric biaryls through CH activation directed by nitrogen’s lone electron pair .

- Comparison : Unlike the target compound, the para-methyl group in 25 is electron-donating, which may reduce steric hindrance compared to the nitro group. The nitro group’s electron-withdrawing nature in the target compound could alter reaction kinetics in cross-coupling or catalytic processes.

Compound 27: 3-Methyl-2-(2-methoxyphenyl)pyridine

Pharmaceutical Derivatives and Impurities

Barnidipine Hydrochloride Impurities

- Impurity 2 : (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.

- Impurity 3 : 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.

- Relevance : Both impurities share the 4-(3-nitrophenyl)pyridine core but include bulky ester and benzyl-pyrrolidinyl groups. Their presence in barnidipine highlights the importance of nitro-substituted pyridines in drug synthesis and the need for stringent impurity control under ICH guidelines (<0.10%) .

Nitrendipine Metabolites (M2a, M2b)

- Structure : M2a (3-carboxy, 5-carbomethoxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine) and M2b (3-carboethoxy, 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine).

- Comparison : These metabolites retain the 4-(3-nitrophenyl)pyridine framework but differ in ester substituents. The nitro group’s meta position likely enhances metabolic stability compared to ortho or para positions, as seen in their detection in urine post-metabolism .

Electronic and Steric Effects

- Nitro vs. Methyl (para): Electron-donating effect increases ring electron density, favoring reactions like cross-coupling . Methoxy (ortho): Steric hindrance at ortho position may limit rotational freedom in biaryls, influencing atropisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.